Alkaline Phosphatase Inhibition: Scaffold-Validated Sub-Micromolar Potency with 6.67-Fold Improvement Over Standard
The N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide scaffold, which is the direct structural class of CAS 941875-43-0, demonstrates potent alkaline phosphatase (ALP) inhibition. The most active compound in the series, 6i, exhibited an IC₅₀ of 0.420 μM against ALP, compared to the reference standard KH₂PO₄ with an IC₅₀ of 2.80 μM, representing a 6.67-fold enhancement in inhibitory potency [1][2]. While compound 6i is not structurally identical to the target compound, both share the identical N-((5-(substituted-thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide core. The target compound's 3-fluorobenzyl substituent is expected to modulate potency through hydrophobic and electronic effects at the enzyme active site, as supported by docking studies showing oxadiazole nitrogen coordination with His265 (binding distance 2.13 Å) and binding energies of −8 kcal/mol for the most active analogs [1].
| Evidence Dimension | Alkaline phosphatase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; scaffold-matched analog 6i IC₅₀ = 0.420 μM |
| Comparator Or Baseline | KH₂PO₄ (standard ALP inhibitor) IC₅₀ = 2.80 μM |
| Quantified Difference | 6.67-fold lower IC₅₀ (more potent) than standard |
| Conditions | In vitro colorimetric ALP enzyme inhibition assay; Molecular docking against ALP PDB ID 1EW2 |
Why This Matters
Validates the scaffold's intrinsic capacity for sub-micromolar enzyme inhibition, warranting procurement of the target compound for ALP inhibitor lead optimization and phosphodiesterase drug discovery programs.
- [1] Iqbal Z, Iqbal A, Ashraf Z, Latif M, Hassan M, Nadeem H. Synthesis and docking studies of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. Drug Dev Res. 2019;80(5):646-654. doi:10.1002/ddr.21542. View Source
- [2] Iqbal Z, Iqbal A, Ashraf Z, Latif M, Hassan M, Nadeem H. Synthesis and docking studies of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. PubMed PMID: 31032540. View Source
